

Application Notes & Protocols: N-Terminal Protein Sequencing Using Sanger's Reagent

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Compound of Interest

Compound Name: 1,2-Difluoro-4,5-dinitrobenzene

Cat. No.: B1590526

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Introduction: The Bedrock of Protein Sequencing

In the annals of molecular biology, Frederick Sanger's development of a method to sequence proteins stands as a monumental achievement, earning him the Nobel Prize in Chemistry in 1958.[1][2][3] The core of his technique was a chemical reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), now universally known as Sanger's reagent.[4][5] This method provided the first tangible proof that proteins possessed a specific, genetically determined amino acid sequence.[2]

This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the protocol for N-terminal protein sequencing using Sanger's reagent. We will delve into the chemical principles, provide a step-by-step experimental workflow, discuss data interpretation, and address the method's inherent limitations from a modern perspective.

Principle of the Method

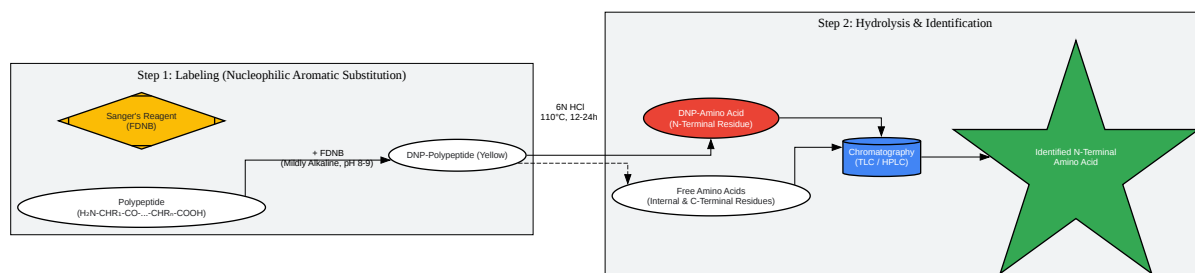
The Sanger method is a two-step chemical process designed to identify the N-terminal amino acid of a polypeptide chain.[6]

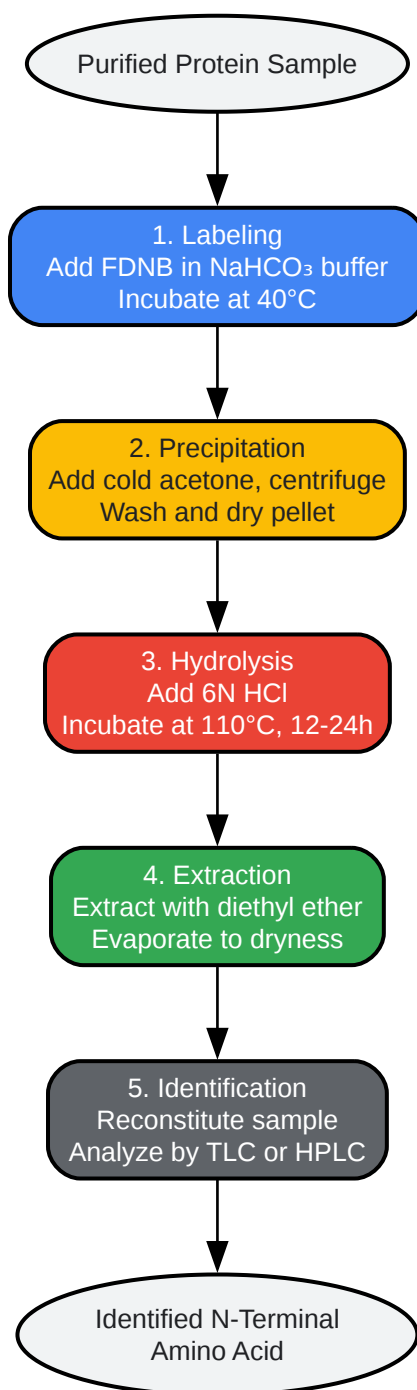
- **Labeling Reaction:** The process hinges on a nucleophilic aromatic substitution reaction.[1][7][8] Under mildly alkaline conditions (pH 8-9), the unprotonated α -amino group of the N-terminal amino acid acts as a nucleophile.[6][9] It attacks the electron-deficient benzene ring of FDNB at the carbon atom bonded to fluorine. The fluoride ion, an excellent leaving group,

is displaced, forming a highly stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[\[6\]](#)[\[7\]](#)[\[10\]](#)

- **Hydrolysis and Identification:** The resulting DNP-protein is then subjected to complete acid hydrolysis (typically using 6N HCl), which cleaves all the peptide bonds, releasing the individual amino acids.[\[2\]](#)[\[6\]](#)[\[10\]](#) The covalent bond between the DNP group and the N-terminal α -amino group is resistant to this hydrolysis.[\[10\]](#) Consequently, the N-terminal residue is recovered as a yellow DNP-amino acid, while all other amino acids are released in their unmodified form.[\[9\]](#)[\[10\]](#) This labeled DNP-amino acid can then be separated and identified, typically by chromatography, by comparing its migration or elution time to that of known DNP-amino acid standards.[\[1\]](#)[\[10\]](#)[\[11\]](#)

Diagram: The Sanger Reaction Mechanism Caption: Nucleophilic attack by the N-terminal amino group on FDNB, followed by hydrolysis to release the labeled DNP-amino acid.





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